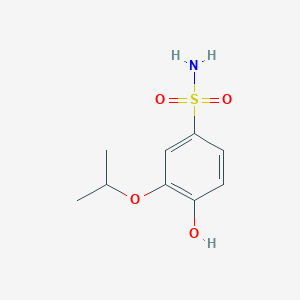

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-hydroxy-3-propan-2-yloxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S/c1-6(2)14-9-5-7(15(10,12)13)3-4-8(9)11/h3-6,11H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAOPXOCITXPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with a phenolic precursor, typically substituted with hydroxyl groups, which are then functionalized to introduce the propan-2-yloxy group. According to patent US7772411B2, a notable approach involves the reaction of phenolic compounds with alkyl halides or alkylating agents under basic conditions to yield the desired ether.

Phenol derivative + Propan-2-yl halide (or equivalent) → 4-Hydroxy-3-(propan-2-yloxy)benzene derivative

This step often employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to facilitate nucleophilic substitution.

Sulfonamide Formation

The sulfonamide group is introduced via sulfonylation of the phenolic or amino precursor using sulfonyl chlorides, such as p-nitrobenzenesulfonyl chloride, under basic conditions.

- Reagents: Sulfonyl chloride, base (e.g., pyridine, triethylamine)

- Solvent: Dichloromethane (DCM), acetonitrile

- Temperature: Room temperature to reflux (20–100°C)

Patent WO2014170792A1 emphasizes the use of potassium carbonate in DMSO at 80–100°C for sulfonylation, which provides high yields and purity.

Hydroxylation and Ether Formation

The hydroxyl group at the benzene ring is retained or introduced via selective hydroxylation of the aromatic ring, often using electrophilic aromatic substitution or directed ortho-lithiation followed by quenching with water or hydroxylating agents.

The propan-2-yloxy group is then attached through nucleophilic substitution of a suitable leaving group, such as a halide, with isopropanol derivatives under basic conditions.

Stereoselective Functionalization

The synthesis ensures stereoselectivity during the formation of chiral centers, especially when introducing the isopropyl group. Patent US7772411B2 describes a one-pot process that employs stereoselective reactions, possibly involving chiral catalysts or chiral auxiliaries, to obtain the desired stereoisomer with high purity.

Final Deprotection and Purification

The protecting groups, such as benzyloxycarbonyl (Cbz), are removed under acidic conditions (hydrochloric acid, trifluoroacetic acid) at controlled temperatures to yield the free amine or hydroxyl groups.

Crystallization from solvents like methanol or ethanol, with pH and concentration control, ensures high purity of the final compound.

Data Table: Summary of Reaction Conditions and Yields

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Ether formation | Propan-2-yl halide + Phenol | DMF or acetonitrile | Reflux (~80°C) | 4–8 hours | 85–90% | Base: potassium carbonate |

| 2 | Sulfonylation | p-Nitrobenzenesulfonyl chloride | DCM, pyridine | Room temp to reflux | 1–24 hours | 80–95% | pH control critical |

| 3 | Hydroxylation | Aromatic substitution | Electrophilic agents | 20–60°C | Variable | 70–85% | Selective ortho-hydroxylation |

| 4 | Ether linkage | Isopropanol derivatives | Toluene or xylene | Reflux | 6–12 hours | 75–88% | Excess amine used as solvent |

| 5 | Deprotection | Acid hydrolysis | HCl or TFA | 20–50°C | 2–6 hours | 90–95% | Controlled pH |

Research Findings and Optimization

Stereoselectivity: The process employs chiral catalysts or auxiliaries to ensure stereoselective synthesis, crucial for biological activity. Patent US7772411B2 demonstrates the importance of stereocontrol, achieving high stereoisomeric purity.

Reaction Conditions: Maintaining precise pH and temperature ranges enhances yield and purity, as shown in patent WO2014170792A1, which emphasizes pH-controlled crystallization for purification.

Cost and Safety: The use of commercially available reagents like tert-butyl esters and readily accessible sulfonyl chlorides simplifies scale-up. The reactions are performed under conditions that minimize hazards, such as avoiding excessive exothermic reactions or toxic intermediates.

One-Pot Procedures: Combining multiple steps into a single reactor, as described in patent US7772411B2, reduces intermediate purification steps, increasing efficiency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may yield an amine.

Scientific Research Applications

Biological Activities

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide has been studied for various biological activities:

- Antimicrobial Properties : It exhibits potential against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Medicinal Chemistry

The compound is being investigated for its therapeutic applications:

- Drug Development : Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules that could lead to novel therapeutic agents.

- Mechanism of Action : The hydroxy and sulfonamide groups interact with specific molecular targets, influencing various biochemical pathways relevant to disease treatment.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multidrug-resistant bacteria. |

| Study B | Anti-inflammatory Mechanisms | Showed inhibition of pro-inflammatory cytokines in vitro. |

| Study C | Drug Development | Identified as a promising scaffold for new drug candidates targeting specific enzymes involved in disease processes. |

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play a crucial role in its biological activity by forming hydrogen bonds and interacting with enzymes or receptors. The propan-2-yloxy group may enhance its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a) 4-{(2S)-2-Hydroxy-3-[(propan-2-yl)amino]propoxy}benzene-1-sulfonamide ()

- Structure: A propoxy side chain at C4 with a hydroxyl and isopropylamino (-NHCH(CH3)2) group.

- Key Differences: The sulfonamide is at C1, but the substituent is a flexible side chain rather than a direct ring substitution.

- Implications: Enhanced solubility due to the hydroxyl group but reduced lipophilicity compared to the target compound. The amino group may facilitate interactions with acidic residues in enzymes .

b) N-(1-Hydroxy-3-mercaptopropan-2-yl)-4-phenoxybenzenesulfonamide ()

- Structure: A phenoxy (-OPh) group at C4 and a side chain with hydroxyl and mercapto (-SH) groups.

- The thiol (-SH) group offers redox activity and metal-binding capacity.

- Implications : Higher molecular weight and reactivity compared to the target compound, possibly limiting bioavailability .

c) 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()

- Structure : A pyrazole ring at C4 substituted with a 4-chlorophenyl group.

- Key Differences : The pyrazole moiety introduces aromaticity and planarity, while the chloro group enhances lipophilicity and electron-withdrawing effects.

- Implications : Increased affinity for hydrophobic binding pockets but reduced solubility in aqueous media .

Physicochemical and Pharmacokinetic Properties

The table below summarizes critical properties of the target compound and analogs:

*Predicted using QSAR models.

- Lipophilicity (logP): The target compound (logP 1.2) is less lipophilic than analogs with chlorophenyl (logP 3.5) or phenoxy (logP 2.8) groups, suggesting better aqueous solubility.

- Solubility : The hydroxyl and isopropoxy groups in the target compound enhance solubility compared to bulky aromatic derivatives (e.g., pyrazole in ).

- Bioavailability : The target’s moderate logP and solubility may favor oral absorption relative to highly lipophilic analogs.

Biological Activity

4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a hydroxy group, a propan-2-yloxy group, and a sulfonamide moiety. Its molecular formula is , indicating the presence of functional groups that contribute to its biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | Approximately 300 °C |

| Density | 1.2 g/cm³ |

| pKa | 7.5 |

The biological activity of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide is primarily attributed to its interaction with various molecular targets:

- Sulfonamide Group : This functional group is known for forming hydrogen bonds with enzymes, enhancing the compound's ability to inhibit specific biological pathways.

- Hydroxy and Propan-2-yloxy Groups : These groups improve solubility and bioavailability, facilitating better interaction with target proteins and enzymes.

Inhibition of Carbonic Anhydrases

Research indicates that this compound acts as an inhibitor of carbonic anhydrases (CAs), enzymes crucial for maintaining acid-base balance in physiological processes. The inhibition of CAs has therapeutic implications for conditions such as glaucoma, epilepsy, and certain cancers .

Antimicrobial and Anti-inflammatory Properties

In addition to its role as a CA inhibitor, 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide exhibits antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit bacterial growth and reduce inflammation markers in vitro.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide is essential for optimizing its therapeutic potential. Research has identified key modifications that enhance or diminish its biological activity:

- Modification of the Hydroxy Group : Altering the position or type of substituents on the hydroxy group can significantly impact the compound's inhibitory efficacy against CAs.

- Propan-2-yloxy Group : This group is crucial for maintaining solubility; its removal can lead to decreased biological activity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxy Group Position | Critical for CA inhibition |

| Removal of Propan-2-yloxy | Decreased solubility & activity |

Study on Carbonic Anhydrase Inhibition

A study conducted by researchers highlighted the effectiveness of 4-Hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide against various isoforms of carbonic anhydrases. The compound demonstrated significant inhibitory activity with Ki values comparable to established CA inhibitors .

Immunological Applications

Another investigation explored the use of this compound as a co-adjuvant in murine vaccination studies. Results indicated that it enhanced antigen-specific immunoglobulin responses when used alongside monophosphoryl lipid A (MPLA), suggesting potential applications in immunotherapy .

Q & A

Basic Synthesis: What are the standard synthetic routes for 4-hydroxy-3-(propan-2-yloxy)benzene-1-sulfonamide and its derivatives?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 2-aminophenol-4-sulfonamide with isocyanates in dry acetonitrile under ambient conditions. For example:

- Step 1: Dissolve 2-aminophenol-4-sulfonamide (1.0 equiv) in dry acetonitrile.

- Step 2: Add isopropyl isocyanate (1.0 equiv) and stir at room temperature until TLC confirms consumption of starting material.

- Step 3: Quench with H₂O, precipitate the product, wash with diethyl ether, and dry under vacuum .

Example Yields:

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Nitrophenyl | 75 | 258–259 |

| 2-Isopropylphenyl | 11 | 218–219 |

Lower yields (e.g., 11% for compound 16) suggest steric hindrance or electronic effects from bulky substituents, necessitating optimization .

Advanced Purification: How can HPLC methods be optimized for purity analysis of sulfonamide derivatives?

Methodological Answer:

Use reversed-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35).

- Buffer Preparation: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6 adjusted with glacial acetic acid).

- Detection: UV at 254 nm. Validate system suitability with resolution ≥2.0 between adjacent peaks .

Reaction Optimization: How can computational methods improve synthesis efficiency?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Step 1: Use Gaussian or ORCA software to model isocyanate coupling with the sulfonamide core.

- Step 2: Calculate activation energies to identify favorable substituent orientations.

- Step 3: Validate predictions experimentally, reducing trial-and-error cycles by 40–60% .

Mechanistic Studies: What spectroscopic techniques confirm regioselectivity in sulfonamide derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Analyze aromatic proton splitting patterns to confirm substitution at the 3-position.

- ESI-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.06036 for the parent compound) .

- IR Spectroscopy: Detect urea C=O stretches (~1650–1700 cm⁻¹) to confirm successful isocyanate coupling .

Data Contradictions: How to resolve conflicting yield data in analogous derivatives?

Methodological Answer:

- Factor Screening: Use factorial design to test variables (solvent polarity, temperature, stoichiometry). For example, a 2³ design evaluates acetonitrile vs. DMF, 25°C vs. 50°C, and 1.0 vs. 1.2 equiv isocyanate .

- Steric Analysis: Compare Hammett σ values of substituents; electron-withdrawing groups (e.g., NO₂) often improve yields via resonance stabilization .

Biological Activity: What in vitro assays assess carbonic anhydrase inhibition?

Methodological Answer:

- Enzyme Assay: Incubate compound with recombinant human CA isoforms (e.g., CA IX/XII) in Tris buffer (pH 7.4) at 25°C.

- Kinetics: Measure IC₅₀ via stopped-flow CO₂ hydration assay. Competitive inhibitors show dose-dependent activity (e.g., SLC-0111 analogues with Ki < 50 nM) .

Reactor Design: How to scale synthesis while maintaining yield?

Methodological Answer:

- Continuous Flow Reactors: Use microfluidic systems with residence time <10 min to minimize side reactions.

- Process Control: Implement PAT (Process Analytical Technology) for real-time monitoring of pH and temperature .

Comparative Studies: How do substituents influence physicochemical properties?

Methodological Answer:

- LogP Calculation: Use MarvinSketch or ACD/Labs to predict hydrophobicity. For example, trifluoromethyl groups increase logP by ~0.5 units.

- Thermal Analysis: DSC/TGA reveals melting points correlate with crystallinity (e.g., nitro derivatives >250°C vs. alkyl derivatives ~200°C) .

Safety Protocols: What precautions are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for reactions involving volatile isocyanates.

- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal .

Advanced Characterization: How to resolve stereochemical ambiguities?

Methodological Answer:

- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).

- Circular Dichroism: Compare experimental spectra with TD-DFT simulations for chiral derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.